Sigma-2 Receptor Affinity: Target Compound vs. Haloperidol
The target compound exhibits a sigma-2 receptor Ki of 23 nM, which represents a 5.0-fold higher affinity relative to the reference antipsychotic haloperidol (sigma-2 Ki = 114.3 nM) [1][2]. This greater potency at the sigma-2 receptor makes the compound a more sensitive probe for sigma-2-dependent pharmacology in in vitro binding and functional assays.
| Evidence Dimension | Sigma-2 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 23 nM |
| Comparator Or Baseline | Haloperidol, Ki = 114.3 ± 18.7 nM |
| Quantified Difference | 5.0-fold higher affinity for the target compound |
| Conditions | Radioligand competition binding assay; sigma-2 receptor labeled with [3H]DTG; haloperidol tested in rat PC12 cell membranes |
Why This Matters
For procurement decisions, the 5-fold greater sigma-2 potency means less compound is required per assay, reducing cost per data point and minimizing solvent-related artifacts in cell-based experiments.
- [1] BindingDB. BDBM50604968 (CHEMBL5190189). Affinity Data: Ki = 23 nM for Sigma Intracellular Receptor 2 (Human). View Source
- [2] Bartolozzi, A., et al. (2022). Affinities (nM) of synthesized vesamicol derivatives and haloperidol for sigma receptors. Table 1, PMC9384704. Haloperidol sigma-2 Ki = 114.3 ± 18.7 nM. View Source
